molecular formula C20H19N3O2 B14934517 1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14934517
M. Wt: 333.4 g/mol
InChI Key: JYVLUAYNPOKZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amide Bond Formation: The final step involves the formation of the amide bond between the indole and pyrrolidine rings. This can be achieved through a coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyl group.

Scientific Research Applications

1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-indole-3-carboxamide: Similar structure but lacks the pyrrolidine ring.

    1-benzyl-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at a different position.

    1-benzyl-1H-indole-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.

Uniqueness

1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both the indole and pyrrolidine rings, which can confer distinct biological activities and chemical properties. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1-benzyl-N-(1H-indol-4-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19N3O2/c24-19-11-15(13-23(19)12-14-5-2-1-3-6-14)20(25)22-18-8-4-7-17-16(18)9-10-21-17/h1-10,15,21H,11-13H2,(H,22,25)

InChI Key

JYVLUAYNPOKZMH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.